Technical Guide: Characterization and Synthesis of 5-Fluoro-N,2-dimethylbenzenesulfonamide
Technical Guide: Characterization and Synthesis of 5-Fluoro-N,2-dimethylbenzenesulfonamide
Executive Summary
This technical guide provides a rigorous analysis of 5-Fluoro-N,2-dimethylbenzenesulfonamide (CAS 870562-34-8 ), a specialized sulfonamide intermediate used in medicinal chemistry. As drug discovery increasingly targets complex protein-ligand interactions, the precise characterization of fluorinated scaffolds becomes critical for structure-activity relationship (SAR) studies.
This document serves as an authoritative reference for the compound's physicochemical properties, synthetic pathways, and analytical validation protocols. It is designed to support researchers in optimizing lead compounds where metabolic stability and lipophilicity are key parameters.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]
Core Metrics
The precise molecular weight and formula are derived from the atomic composition of the sulfonamide core modified by fluoro- and methyl- substituents.
| Property | Value | Derivation / Notes |
| CAS Registry Number | 870562-34-8 | Unique identifier for the N-methyl, 2-methyl, 5-fluoro isomer. |
| IUPAC Name | 5-fluoro-N,2-dimethylbenzenesulfonamide | Defines substitution pattern: Methyl at C2, Fluoro at C5, Methyl on Nitrogen. |
| Molecular Formula | C₈H₁₀FNO₂S | Verified via atomic summation (see below). |
| Molecular Weight | 203.24 g/mol | Calculated using standard atomic weights (C: 12.011, H: 1.008, F: 18.998, N: 14.007, O: 15.999, S: 32.06).[1] |
| Monoisotopic Mass | 203.0416 Da | Critical for High-Resolution Mass Spectrometry (HRMS) validation. |
| Polar Surface Area | ~46 Ų | Estimated based on the sulfonamide group (-SO₂NH-). |
| LogP (Predicted) | ~1.5 - 1.8 | Indicates moderate lipophilicity, suitable for membrane permeability. |
Structural Analysis
The molecule consists of a benzene ring substituted at the 1, 2, and 5 positions. The regiochemistry is critical:
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Position 1: Sulfonamide group (-SO₂NHMe).
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Position 2: Methyl group (-CH₃), providing steric bulk ortho to the sulfonamide.
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Position 5: Fluorine atom (-F), enhancing metabolic stability and modulating pKa.
Formula Derivation:
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Benzene Core: C₆H₆ → Substituted at 3 positions (-3H) = C₆H₃
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Sulfonamide Linker: -SO₂-
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N-Methyl Amine: -NH(CH₃) = NC H₄
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2-Methyl Group: -CH₃ = C H₃
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5-Fluoro Group: -F
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Summation: C₆+₁+₁ H₃+₄+₃ F₁ N₁ O₂ S₁ = C₈H₁₀FNO₂S
Synthetic Pathway & Methodology
The synthesis of 5-Fluoro-N,2-dimethylbenzenesulfonamide is typically achieved via nucleophilic substitution of a sulfonyl chloride precursor with methylamine. This protocol prioritizes yield and purity, minimizing the formation of disulfonimides.
Reaction Scheme
The precursor, 5-Fluoro-2-methylbenzenesulfonyl chloride (CAS 445-05-6) , is reacted with methylamine under basic conditions to neutralize the generated HCl.
Figure 1: Synthetic route for 5-Fluoro-N,2-dimethylbenzenesulfonamide via sulfonyl chloride amination.
Experimental Protocol (Bench-Scale)
Objective: Synthesize 1.0 g of target compound.
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Preparation: In a 50 mL round-bottom flask, dissolve 5-Fluoro-2-methylbenzenesulfonyl chloride (1.0 eq, ~4.8 mmol) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (10 mL).
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Cooling: Cool the solution to 0°C using an ice bath to control the exotherm.
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Amine Addition: Add Triethylamine (1.5 eq) as a proton scavenger. Subsequently, add Methylamine (2.0 M in THF, 1.2 eq) dropwise over 10 minutes.
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Note: Excess methylamine can also serve as the base, but using Et₃N is more atom-economical for the expensive amine reagent.
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Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor via TLC (Hexane:EtOAc 7:3) or LC-MS.
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Work-up:
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Quench with 1M HCl (10 mL) to remove excess amine/salts.
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Extract with DCM (2 x 15 mL).
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Wash organic layer with Brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
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Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, 0-30% EtOAc in Hexanes) if necessary.
Analytical Characterization & Validation
To ensure scientific integrity, the synthesized compound must be validated using the following self-validating spectral markers.
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d₆ or CDCl₃):
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δ 2.30-2.40 ppm (s, 3H): Aryl-Methyl group (Ar-CH₃). The shift is characteristic of a methyl group ortho to a sulfonyl moiety.
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δ 2.50-2.65 ppm (d, 3H, J ≈ 5 Hz): N-Methyl group (NH-CH₃). The doublet arises from coupling with the NH proton.
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δ 4.50-5.00 ppm (q/br s, 1H): Sulfonamide NH proton. Broadens or disappears with D₂O exchange.
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δ 7.10-7.70 ppm (m, 3H): Aromatic protons. The coupling pattern will show splitting due to the Fluorine atom (¹H-¹⁹F coupling).
¹⁹F NMR:
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δ -110 to -120 ppm: Single signal corresponding to the aromatic fluorine at position 5.
Mass Spectrometry (LC-MS)
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Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
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Target Ion: [M+H]⁺ = 204.24 m/z .
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Fragment Ions: Loss of -SO₂NHMe or -NHMe fragments may be observed at higher collision energies.
Pharmaceutical Relevance & Applications
This molecule serves as a versatile fragment in drug discovery, particularly for:
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Bioisosterism: The sulfonamide group acts as a stable bioisostere for carboxylic acids or amides, improving metabolic stability.
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Lipophilicity Modulation: The addition of the Fluorine atom (C5) and Methyl groups modulates the LogP, enhancing blood-brain barrier (BBB) penetration or membrane permeability compared to the unsubstituted parent.
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Scaffold Utility: It is a key intermediate for synthesizing inhibitors of enzymes such as Carbonic Anhydrase (CA) or Cyclooxygenase-2 (COX-2) , where the sulfonamide moiety binds to the active site zinc or arginine residues.
Figure 2: Application of the sulfonamide scaffold in therapeutic development and ADME optimization.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 799301, 4-fluoro-N,N-dimethylbenzenesulfonamide (Isomer Reference). Retrieved from [Link]
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ChemSRC (2025). 5-Fluoro-N,2-dimethylbenzenesulfonamide (CAS 870562-34-8) Physicochemical Properties. Retrieved from [Link]
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Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes).[2] Open Access Pub. Retrieved from [Link]
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Oakwood Chemical (2025). Safety Data Sheet: 5-Fluoro-2-methylbenzenesulfonyl chloride. Retrieved from [Link][3]
